Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C11H17NO3. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is of interest in medicinal chemistry due to its potential as a building block for drug discovery and development .
Preparation Methods
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be achieved through various synthetic routes. One efficient method involves the reaction of tert-butyl 2-oxoacetate with 1,3-diaminopropane under controlled conditions to form the spirocyclic structure . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve scalable processes that ensure high yield and purity, often utilizing automated synthesis equipment and rigorous quality control measures .
Chemical Reactions Analysis
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of spirocyclic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism by which tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include enzyme inhibition or receptor antagonism, depending on the specific derivative and application .
Comparison with Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Differing by the presence of a hydroxyl group instead of a ketone.
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate:
6-Oxo-2-azaspiro[3.4]octane-2-carboxylate: A similar compound with an extended ring system, providing different spatial and electronic properties. The uniqueness of this compound lies in its specific spirocyclic structure and the versatility it offers for chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRAGXKFOTSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680475 | |
Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181816-12-5 | |
Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What makes tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate a molecule of interest for medicinal chemistry research?
A1: The paper highlights that this compound offers a unique structural platform for developing novel compounds. [] It possesses both an azetidine and a cyclobutane ring, allowing for diverse chemical modifications. This makes it particularly interesting for exploring chemical space distinct from the more common piperidine ring systems. The presence of two functional groups allows for further selective derivatization, potentially leading to compounds with desirable pharmacological properties.
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